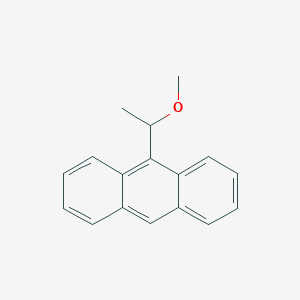
Anthracene, 9-(1-methoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene, 9-(1-methoxyethyl)-: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is a derivative of anthracene, where a methoxyethyl group is attached to the ninth carbon atom of the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Anthracene, 9-(1-methoxyethyl)- typically involves the reaction of anthracene with methoxyethyl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where anthracene reacts with 1-methoxyethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at a controlled temperature to ensure the selective substitution at the ninth position of the anthracene ring.
Industrial Production Methods: Industrial production of Anthracene, 9-(1-methoxyethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Anthracene, 9-(1-methoxyethyl)- can undergo oxidation reactions to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydroanthracene derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in electrophilic substitution reactions, where the methoxyethyl group can be replaced by other functional groups. For example, nitration can be carried out using nitric acid to introduce nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitric acid for nitration reactions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Nitro-substituted anthracene derivatives.
Scientific Research Applications
Chemistry: Anthracene, 9-(1-methoxyethyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex polycyclic aromatic compounds and can be used in the development of new materials with unique electronic properties.
Biology: In biological research, this compound is used as a fluorescent probe due to its strong luminescence properties. It can be employed in the study of biological molecules and cellular processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows for the exploration of its interactions with biological targets, which can lead to the development of novel therapeutic agents.
Industry: In the industrial sector, Anthracene, 9-(1-methoxyethyl)- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of Anthracene, 9-(1-methoxyethyl)- involves its interaction with molecular targets through various pathways. The compound can undergo photochemical reactions, where it absorbs light and undergoes electronic transitions. This property is exploited in applications such as organic light-emitting diodes (OLEDs) and photodynamic therapy.
Molecular Targets and Pathways:
Photochemical Reactions: The compound absorbs light and undergoes electronic transitions, leading to the formation of excited states. These excited states can interact with other molecules, resulting in energy transfer or chemical reactions.
Biological Interactions: In biological systems, the compound can interact with proteins, nucleic acids, and other biomolecules. These interactions can modulate biological processes and pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Anthracene: The parent compound, which lacks the methoxyethyl group.
9-Methylanthracene: A derivative with a methyl group at the ninth position.
9-Ethylanthracene: A derivative with an ethyl group at the ninth position.
Uniqueness: Anthracene, 9-(1-methoxyethyl)- is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility, reactivity, and potential applications in various fields. The methoxyethyl group also influences the compound’s electronic properties, making it suitable for use in optoelectronic devices and other advanced materials.
Properties
CAS No. |
88474-01-5 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
9-(1-methoxyethyl)anthracene |
InChI |
InChI=1S/C17H16O/c1-12(18-2)17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3 |
InChI Key |
SJGPOUFALJZJIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















